Lipophilicity and Solubility Differentiation: Ethyl Ester vs. Free Acid for Organic-Phase Peptide Synthesis
Ethyl 2-aminopent-4-ynoate exhibits a predicted logP of approximately 0.08 (calculated for the hydrochloride salt) , which is substantially higher than the free acid, DL-propargylglycine, with a predicted logP of -2.6 (ALOGPS) [1]. This logP differential of approximately 2.7 units corresponds to an estimated 500-fold higher partition coefficient in favor of the ethyl ester, indicating markedly improved solubility and partitioning into organic solvents (e.g., DCM, DMF) commonly employed in solution-phase peptide coupling and esterification reactions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 0.08 (as hydrochloride salt) |
| Comparator Or Baseline | DL-Propargylglycine (free acid), predicted logP = -2.6 (ALOGPS) |
| Quantified Difference | ΔlogP ≈ +2.7 (approximately 500-fold higher organic-phase partitioning) |
| Conditions | Computed physicochemical property (in silico prediction) |
Why This Matters
Higher logP enables direct use in organic-phase peptide couplings without prior protection/deprotection of the carboxylic acid, streamlining synthetic routes and improving overall yield.
- [1] Human Metabolome Database. DL-Propargylglycine (HMDB0251529): logP -2.6 (ALOGPS). View Source
